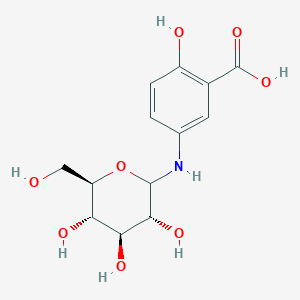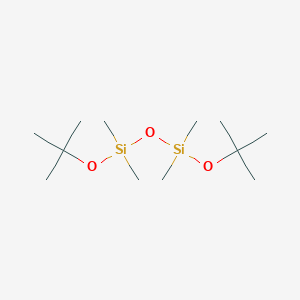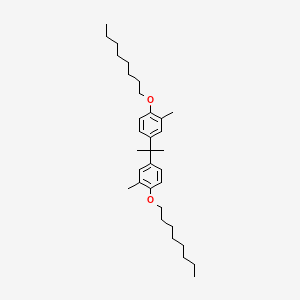
2,2-Bis(3-methyl-4-(octyloxy)phenyl)propane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Bis(3-methyl-4-(octyloxy)phenyl)propane is an organic compound with the molecular formula C33H52O2 It is known for its unique structural properties, which include two phenyl rings substituted with methyl and octyloxy groups, connected by a propane bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(3-methyl-4-(octyloxy)phenyl)propane typically involves the reaction of 3-methyl-4-(octyloxy)phenol with acetone in the presence of an acid catalyst. The reaction proceeds through a condensation mechanism, forming the desired product with high yield. The reaction conditions often include:
Temperature: 50-70°C
Catalyst: Sulfuric acid or hydrochloric acid
Solvent: Toluene or ethanol
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain high-purity this compound.
化学反应分析
Types of Reactions
2,2-Bis(3-methyl-4-(octyloxy)phenyl)propane undergoes various chemical reactions, including:
Oxidation: The phenyl rings can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Halogenation and nitration reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Chlorine (Cl2) or nitric acid (HNO3) under controlled temperature and pressure.
Major Products Formed
Oxidation: Quinones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Halogenated or nitrated derivatives of the original compound.
科学研究应用
2,2-Bis(3-methyl-4-(octyloxy)phenyl)propane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of high-performance materials, such as resins and coatings, due to its stability and unique structural properties.
作用机制
The mechanism of action of 2,2-Bis(3-methyl-4-(octyloxy)phenyl)propane involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s phenyl rings and octyloxy groups facilitate binding to hydrophobic pockets in proteins, modulating their activity. The propane bridge provides structural rigidity, enhancing the compound’s stability and efficacy.
相似化合物的比较
Similar Compounds
- 2,2-Bis(4-hydroxy-3-methylphenyl)propane
- 2,2-Bis(4-hydroxyphenyl)propane
- 2,2-Bis(4-methoxyphenyl)propane
Uniqueness
2,2-Bis(3-methyl-4-(octyloxy)phenyl)propane stands out due to its unique combination of methyl and octyloxy substituents on the phenyl rings. This structural feature imparts distinct physicochemical properties, such as enhanced solubility in organic solvents and increased hydrophobicity, making it suitable for specialized applications in materials science and organic synthesis.
属性
分子式 |
C33H52O2 |
|---|---|
分子量 |
480.8 g/mol |
IUPAC 名称 |
2-methyl-4-[2-(3-methyl-4-octoxyphenyl)propan-2-yl]-1-octoxybenzene |
InChI |
InChI=1S/C33H52O2/c1-7-9-11-13-15-17-23-34-31-21-19-29(25-27(31)3)33(5,6)30-20-22-32(28(4)26-30)35-24-18-16-14-12-10-8-2/h19-22,25-26H,7-18,23-24H2,1-6H3 |
InChI 键 |
SXHQEJZOPDZUGO-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCOC1=C(C=C(C=C1)C(C)(C)C2=CC(=C(C=C2)OCCCCCCCC)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


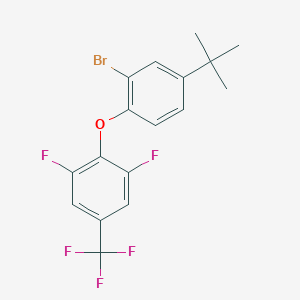
![8-[2-(2-Methoxyethoxy)ethoxy]oct-1-ene](/img/structure/B14083459.png)
![N-cyclopropylsulfonyl-14-[(5-methylpyrazine-2-carbonyl)amino]-2,15-dioxo-18-phenanthridin-6-yloxy-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxamide;dihydrate](/img/structure/B14083464.png)
![7-Bromo-1-(3-methoxyphenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083466.png)
![Methyl 4-hydroxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14083491.png)
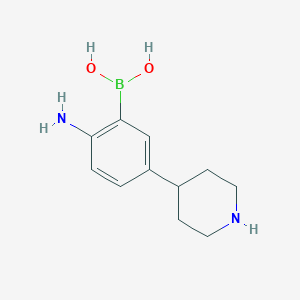
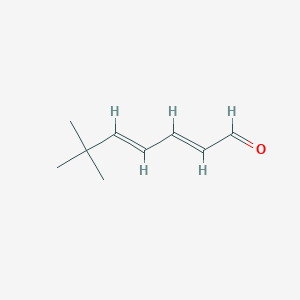
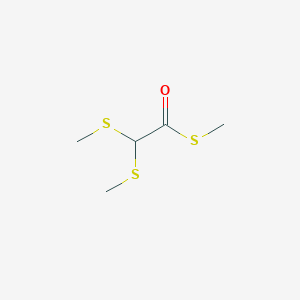
![(9S,10R,11S,13S,17R)-9,12,12-trideuterio-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,11,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B14083510.png)

![2-[4-Fluoro-3-(trifluoromethyl)phenyl]-1-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]ethanone](/img/structure/B14083517.png)

